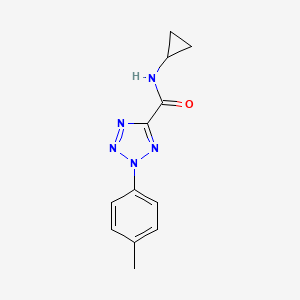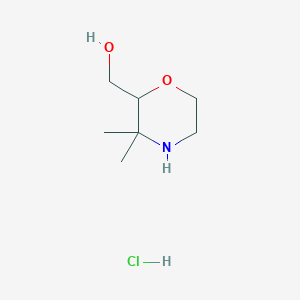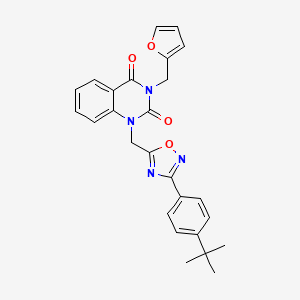![molecular formula C9H16Cl2N4 B2387982 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride CAS No. 1448850-58-5](/img/structure/B2387982.png)
6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a chemical compound that has been used in scientific research for various applications. This compound is also known as JNJ-26481585, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is not fully understood. However, it has been shown to interact with several molecular targets, including histone deacetylases (HDACs) and GABA-A receptors. HDACs are enzymes that regulate gene expression, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting HDACs, this compound may prevent the growth and proliferation of cancer cells. On the other hand, the modulation of GABA-A receptors may contribute to the compound's neurological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride have been studied extensively. In addition to its anticancer and neurological effects, this compound has been found to affect various other physiological processes. For example, it has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects. It has also been found to affect the expression of certain genes, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride in lab experiments include its diverse range of applications and its well-established synthesis method. However, there are also some limitations to its use. For example, the mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent. Additionally, the compound may have off-target effects that need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions related to 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapy. Another direction is to study its neurological effects in more detail and evaluate its potential as a therapeutic agent for neurological disorders. Additionally, there may be other molecular targets that this compound interacts with, which could be explored in future studies. Overall, the diverse range of applications and potential therapeutic benefits of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has been reported in several studies. One of the most common methods involves the reaction of 6-methylpyrimidin-4-amine with (S)-3-pyrrolidinol in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is diverse. This compound has been used in various studies related to cancer research, neurobiology, and pharmacology. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been found to modulate the activity of certain neurotransmitter receptors, indicating its potential as a therapeutic agent for neurological disorders.
Eigenschaften
IUPAC Name |
6-methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;;/h4,6,8,10H,2-3,5H2,1H3,(H,11,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTKSGBFSHCSEK-JZGIKJSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N[C@H]2CCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)


![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)
![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)





![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)